N-(3-Phenoxypropyl)glycine

Description

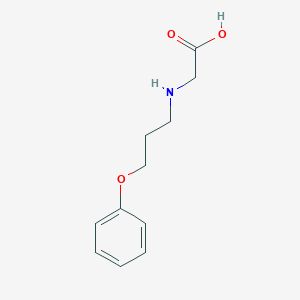

N-(3-Phenoxypropyl)glycine is a glycine derivative featuring a phenoxypropyl group attached to the nitrogen atom of the glycine backbone. These compounds are used in diagnostic applications for organic acidemias and mitochondrial fatty acid β-oxidation disorders . The phenoxypropyl substituent likely enhances lipophilicity compared to unmodified glycine, influencing its pharmacokinetic and biochemical interactions.

Properties

CAS No. |

88720-76-7 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(3-phenoxypropylamino)acetic acid |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-12-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14) |

InChI Key |

SMKDJPLZHTXULH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.

Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to produce glycine derivatives.

Industrial Production Methods: The industrial production of N-(3-Phenoxypropyl)glycine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Chemistry: N-(3-Phenoxypropyl)glycine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .

Biology: In biological research, this compound is used to study protein glycation and its effects on protein function .

Medicine: this compound has potential therapeutic applications due to its ability to interact with various biological targets .

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

N-(3-Phenoxypropyl)glycine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The phenoxypropyl group enhances its binding affinity to these targets, leading to various biological effects . The compound can modulate neurotransmitter release and receptor activity, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Classification and Key Modifications

Glycine derivatives are categorized based on their nitrogen-bound substituents. Below is a comparative analysis of N-(3-Phenoxypropyl)glycine and its analogs:

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications | References |

|---|---|---|---|---|---|

| This compound | 3-Phenoxypropyl | C₁₁H₁₃NO₃ | 207.2 (estimated) | Research (hypothesized) | [7, 12] |

| N-(3-Phenylpropionyl)glycine | 3-Phenylpropanoyl | C₁₁H₁₃NO₃ | 207.2 | Diagnostic biomarkers | [7, 14] |

| N-(p-Fluorobenzyl)glycine | p-Fluorobenzyl | C₉H₁₀FNO₂ | 195.2 | Oxytocin analogs, biochemical studies | [1] |

| N-(3-Hydroxypropyl)glycine | 3-Hydroxypropyl | C₅H₁₁NO₃ | 133.1 | Surfactant synthesis, drug delivery | [1, 4] |

| N-Lauroyl-N-(3-hydroxypropyl)glycine | Lauroyl + 3-hydroxypropyl | C₁₇H₃₃NO₄ | 315.4 | Research applications (e.g., surfactants) | [4] |

| N-(3-Aminopropyl)glycine | 3-Aminopropyl | C₅H₁₂N₂O₂ | 132.2 | Antimicrobial peptoids | [6] |

| N-(4-Guanidinobutyl)glycine | 4-Guanidinobutyl | C₇H₁₆N₄O₂ | 188.2 | Enhanced cationic antimicrobial activity | [6] |

(a) Lipophilicity and Solubility

- Phenoxypropyl vs. Hydroxypropyl: The phenoxy group in this compound increases lipophilicity compared to the polar 3-hydroxypropyl group in N-(3-Hydroxypropyl)glycine, which is more water-soluble due to its hydroxyl moiety .

- Acyl vs. Alkyl Chains: N-(3-Phenylpropionyl)glycine (acyl substituent) exhibits lower solubility in polar solvents compared to alkyl-substituted analogs like N-(3-Aminopropyl)glycine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.